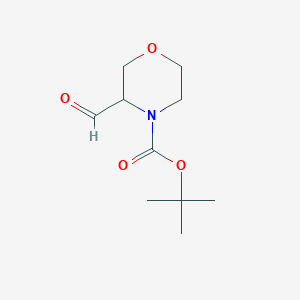

Tert-butyl 3-formylmorpholine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-formylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLHQYMJBRBXAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833474-06-9 | |

| Record name | tert-butyl 3-formylmorpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde group and a stereocenter makes it a valuable chiral building block for the synthesis of complex molecular architectures with specific biological targets. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Core Properties

The fundamental physicochemical properties of (S)-tert-butyl 3-formylmorpholine-4-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 218594-01-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 215.25 g/mol | |

| IUPAC Name | tert-butyl (3S)-3-formylmorpholine-4-carboxylate | [] |

| Synonyms | (S)-N-Boc-3-morpholinecarbaldehyde, 3-(2-OXO-ETHYL)-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | [] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

| Boiling Point | 330 °C at 760 mmHg | [] |

| Density | 1.088 g/cm³ | [] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C |

Synthesis

A common and effective method for the synthesis of (S)-tert-butyl 3-formylmorpholine-4-carboxylate is the oxidation of its corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the Boc protecting group.[5]

Experimental Protocol: Parikh-Doering Oxidation

This protocol is a generalized procedure based on the known mechanism and conditions of the Parikh-Doering oxidation.

Materials:

-

(S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and the amine base (e.g., Et₃N, 3.0-5.0 eq) in anhydrous DCM.

-

Cool the resulting solution to 0 °C in an ice bath.

-

To the cooled solution, add the sulfur trioxide-pyridine complex (SO₃·py, 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.

-

Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.

-

Stir the suspension for an additional 30-60 minutes at 0 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by pouring the mixture into a brine solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (S)-tert-butyl 3-formylmorpholine-4-carboxylate.

Biological Significance and Applications

While specific biological activities for (S)-tert-butyl 3-formylmorpholine-4-carboxylate have not been extensively reported in publicly available literature, the morpholine scaffold is a key component in a wide range of biologically active compounds. Morpholine derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

This particular compound serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of heterocyclic systems, enabling the introduction of diverse pharmacophores.

Visualizing Synthetic and Biological Pathways

To illustrate the role of (S)-tert-butyl 3-formylmorpholine-4-carboxylate in a broader context, the following diagrams depict its synthesis and a generalized workflow for its application in drug discovery.

Caption: Synthetic pathway for (S)-tert-butyl 3-formylmorpholine-4-carboxylate.

Caption: Role in a typical drug discovery workflow.

References

An In-Depth Technical Guide to N-Boc-3-morpholinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-3-morpholinecarbaldehyde, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. This document details its chemical structure, physical and chemical properties, a detailed synthesis protocol, and an example of its application in further chemical transformations.

Chemical Structure and Properties

N-Boc-3-morpholinecarbaldehyde, systematically named tert-butyl 3-formylmorpholine-4-carboxylate, is a heterocyclic compound featuring a morpholine ring substituted with a formyl group at the 3-position and protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. The presence of the chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, or as a racemic mixture.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | N-Boc-3-formylmorpholine, 4-Boc-3-morpholinecarbaldehyde |

| CAS Number | 833474-06-9 (racemic), 218594-01-5 ((S)-enantiomer) |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

Physicochemical Properties:

| Property | Value | Reference |

| Boiling Point | 330 °C at 760 mmHg | [1] |

| Density | 1.088 g/cm³ | [1] |

Synthesis of N-Boc-3-morpholinecarbaldehyde

The most common and efficient method for the synthesis of N-Boc-3-morpholinecarbaldehyde is the oxidation of the corresponding primary alcohol, N-Boc-3-hydroxymethylmorpholine. Several oxidation protocols can be employed, with the Dess-Martin periodinane (DMP) oxidation being a mild and high-yielding choice that avoids the use of heavy metals.

Experimental Protocol: Dess-Martin Periodinane Oxidation

This protocol describes the oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-morpholinecarbaldehyde using Dess-Martin periodinane.

Materials:

-

N-Boc-3-hydroxymethylmorpholine

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-Boc-3-hydroxymethylmorpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) portion-wise at 0 °C (ice bath).[2][3]

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the two layers become clear.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.

Logical Workflow for Synthesis:

Chemical Reactivity and Applications

The aldehyde functionality of N-Boc-3-morpholinecarbaldehyde makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. A prominent application is its use in reductive amination to synthesize substituted amines.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol details the reaction of N-Boc-3-morpholinecarbaldehyde with benzylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride.

Materials:

-

N-Boc-3-morpholinecarbaldehyde

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of N-Boc-3-morpholinecarbaldehyde (1.0 equivalent) and benzylamine (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add sodium triacetoxyborohydride (1.2-1.5 equivalents) in one portion.[1][4] A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-3-(benzylaminomethyl)morpholine.

Signaling Pathway Diagram for Reductive Amination:

Spectroscopic Data

Accurate characterization of N-Boc-3-morpholinecarbaldehyde is crucial for its use in synthesis. While a dedicated spectrum is not publicly available, typical ¹H NMR chemical shifts for similar structures are provided below for reference.

Expected ¹H NMR (CDCl₃, 300-400 MHz) Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | 9.5 - 9.7 | s |

| Morpholine CH adjacent to N and CHO | 4.0 - 4.2 | m |

| Morpholine O-CH₂ and N-CH₂ | 3.4 - 4.0 | m |

| Boc -(CH₃)₃ | ~1.47 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument.

Safety Information

-

N-Boc-3-morpholinecarbaldehyde: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

-

Dess-Martin periodinane: Potentially explosive, especially when heated or shocked. Handle with care and avoid grinding.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.

-

Solvents (DCM, DCE): Are volatile and potentially carcinogenic. Handle only in a fume hood.

References

Technical Guide: Tert-butyl 3-formylmorpholine-4-carboxylate

CAS Number: 833474-06-9 Chiral Variants: (S)-tert-Butyl 3-formylmorpholine-4-carboxylate (CAS: 218594-01-5)[1], (R)-tert-Butyl 3-formylmorpholine-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-formylmorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details the compound's chemical and physical properties, provides established experimental protocols for its synthesis via oxidation of the corresponding alcohol, and discusses its application as a crucial intermediate in the development of complex, biologically active molecules, particularly kinase inhibitors. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Physical Properties

This compound, also known as N-Boc-3-morpholinecarbaldehyde, is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a formyl (aldehyde) group at the 3-position. The Boc group enhances solubility in organic solvents and allows for controlled, sequential reactions, while the aldehyde functionality serves as a versatile handle for a wide range of chemical transformations. These features make it a valuable intermediate for constructing complex molecular architectures.[2]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 833474-06-9 (racemate/unspecified) 218594-01-5 ((S)-enantiomer) | [1][3] |

| Molecular Formula | C₁₀H₁₇NO₄ | [3] |

| Molecular Weight | 215.25 g/mol | |

| Appearance | Solid | [3] |

| Purity | Typically ≥95-97% | [3] |

| Storage | Sealed in a dry environment, often at room temperature or refrigerated. For long-term storage, freezer temperatures (-20°C) under an inert atmosphere are recommended. | [4] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Type | Data |

| ¹H NMR (CDCl₃) | The aldehyde proton (CHO) is expected to appear as a singlet or doublet in the δ 9.5-9.8 ppm region. The protons of the tert-butyl group will be a singlet around δ 1.4-1.5 ppm. The morpholine ring protons will exhibit complex multiplets between δ 3.0-4.5 ppm. |

| ¹³C NMR (CDCl₃) | The carbonyl carbon of the aldehyde is expected in the δ 198-202 ppm region. The Boc carbonyl will appear around δ 154-156 ppm, and the quaternary carbon of the Boc group around δ 80-82 ppm. The methyl carbons of the Boc group will be near δ 28 ppm. Morpholine ring carbons are expected between δ 45-70 ppm. |

Note: Specific experimental spectroscopic data is not widely published. The values above are based on typical chemical shifts for similar N-Boc protected heterocyclic aldehydes.

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing this compound is the mild oxidation of its corresponding primary alcohol, tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This precursor is commercially available in both racemic and enantiomerically pure forms (e.g., (R)- and (S)-isomers with CAS 135065-71-3 and 215917-99-0, respectively).[5]

Mild oxidation methods are crucial to prevent over-oxidation of the resulting aldehyde to a carboxylic acid. Two highly effective and widely used protocols for this transformation are the Dess-Martin Oxidation and the Parikh-Doering Oxidation.

Experimental Protocol 1: Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes under neutral pH and at room temperature.[6] It is known for its high yields, short reaction times, and tolerance of sensitive functional groups, making it ideal for complex intermediates.[7]

Reaction Scheme:

-

Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Reagent: Dess-Martin Periodinane (DMP)

-

Solvent: Dichloromethane (DCM)

-

Product: this compound

Detailed Methodology:

-

To a stirred solution of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dry dichloromethane (DCM, ~0.1 M), add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

-

If the starting material is acid-sensitive, sodium bicarbonate (2-3 eq) can be added to the reaction mixture to buffer the acetic acid byproduct.[6]

-

Stir the reaction mixture vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Stir the resulting biphasic mixture for 15-20 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure aldehyde.[8]

Experimental Protocol 2: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex (SO₃·Py) to activate dimethyl sulfoxide (DMSO) for the oxidation of alcohols.[9] This method is operationally simple, can be performed at non-cryogenic temperatures (0 °C to room temperature), and is known for its high functional group tolerance, including Boc-protected amines.[4][10]

Reaction Scheme:

-

Reactant: tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate

-

Reagents: Sulfur trioxide pyridine complex (SO₃·Py), Dimethyl sulfoxide (DMSO), Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM)

-

Product: this compound

Detailed Methodology:

-

Dissolve tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and a tertiary amine base like triethylamine (3.0-5.0 eq) in a mixture of dry DCM and dry DMSO (~4:1 ratio).

-

Cool the resulting solution to 0 °C in an ice bath.

-

To this cooled solution, add the sulfur trioxide pyridine complex (SO₃·Py, 1.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with 5% citric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired aldehyde.[1][9]

Applications in Drug Discovery and Research

The morpholine heterocycle is a privileged scaffold found in numerous FDA-approved drugs and bioactive compounds.[11] C-functionalized morpholines like this compound are highly valuable intermediates for systematically expanding chemical diversity in drug discovery programs.

This building block is particularly useful in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[12][13] For example, several inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, incorporate a morpholine moiety.[14]

The aldehyde group of this compound can be readily transformed into a variety of other functional groups through reactions such as:

-

Reductive amination: To introduce substituted amine side chains.

-

Wittig reaction: To form alkenes.

-

Grignard/Organolithium addition: To generate secondary alcohols.

-

Oxidation: To form a carboxylic acid.

These transformations allow for the rapid generation of libraries of complex molecules for screening against biological targets.

References

- 1. keyorganics.net [keyorganics.net]

- 2. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 847805-31-6|(S)-tert-Butyl 2-formylmorpholine-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tert-butyl Morpholine-4-carboxylate | C9H17NO3 | CID 11435389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. m.chem960.com [m.chem960.com]

- 10. rsc.org [rsc.org]

- 11. A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 4-Boc-3-morpholinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, a plausible synthetic route, and expected analytical data for 4-Boc-3-morpholinecarbaldehyde. This compound, featuring a morpholine scaffold with a protected amine and a reactive aldehyde functional group, is a valuable intermediate in medicinal chemistry and drug discovery. The morpholine ring is a privileged structure in many pharmaceuticals due to its favorable pharmacokinetic properties. The Boc-protecting group allows for selective reactions, making this molecule a versatile building block in the synthesis of more complex drug candidates.

Physical and Chemical Properties

Quantitative data for 4-Boc-3-morpholinecarbaldehyde is limited in publicly available literature. The following tables summarize the available information, with some data specific to the (R)-enantiomer.

Table 1: General Properties of 4-Boc-3-morpholinecarbaldehyde

| Property | Value |

| IUPAC Name | tert-butyl 3-formylmorpholine-4-carboxylate |

| Molecular Formula | C₁₀H₁₇NO₄[1] |

| Molecular Weight | 215.25 g/mol [1] |

| CAS Number | 833474-06-9[1] |

Table 2: Physical Properties of (R)-4-Boc-3-morpholinecarbaldehyde

| Property | Value |

| Appearance | White to off-white solid[2] |

| Density | 1.180 g/cm³[2] |

| Flash Point | 141 °C[2] |

| pKa (Predicted) | -3.28 ± 0.40[2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Experimental Protocols

Proposed Synthesis of 4-Boc-3-morpholinecarbaldehyde via Swern Oxidation

This protocol is a hypothetical procedure based on well-established chemical transformations.

Materials:

-

(4-Boc-morpholin-3-yl)methanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Preparation of the Oxidizing Agent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (a dry ice/acetone bath). To this solution, add anhydrous DMSO (2.2 equivalents) dropwise, ensuring the temperature remains below -65 °C. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve (4-Boc-morpholin-3-yl)methanol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.

-

Quenching the Reaction: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Boc-3-morpholinecarbaldehyde.

Safety Precautions: The Swern oxidation should be performed in a well-ventilated fume hood as it generates carbon monoxide and dimethyl sulfide, which are toxic and have a strong odor. All reagents should be handled with appropriate personal protective equipment.

Mandatory Visualizations

Caption: Proposed synthetic workflow for 4-Boc-3-morpholinecarbaldehyde.

Expected Analytical Data

While experimental spectra for 4-Boc-3-morpholinecarbaldehyde are not widely published, the following section outlines the expected analytical data based on its structure and general principles of spectroscopy.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the Boc protecting group, and the aldehyde proton.

-

Aldehyde Proton (CHO): A singlet or a doublet with a small coupling constant in the region of δ 9.5-10.0 ppm.

-

Morpholine Ring Protons: A series of multiplets between δ 3.0 and 4.5 ppm. The proton at C3, adjacent to the aldehyde, will be deshielded.

-

Boc Group Protons ((CH₃)₃C): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-200 ppm.

-

Boc Carbonyl Carbon (C=O): A signal around δ 155 ppm.

-

Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

-

Morpholine Ring Carbons: Signals in the range of δ 40-70 ppm.

-

Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

Aldehyde C-H Stretch: Two weak to medium bands around 2850 and 2750 cm⁻¹.

-

Carbonyl (C=O) Stretch: A strong absorption band for the aldehyde carbonyl around 1720-1740 cm⁻¹ and another for the Boc-group carbonyl around 1680-1700 cm⁻¹.

-

C-N Stretch: A medium absorption band in the region of 1100-1300 cm⁻¹.

-

C-O Stretch: A medium to strong absorption band around 1050-1150 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The expected molecular ion peak will be at m/z = 215.1158 (for the exact mass).

-

Fragmentation: Common fragmentation patterns would include the loss of the Boc group (C₅H₉O₂) leading to a fragment at m/z = 114.0555, and the loss of isobutylene (C₄H₈) from the Boc group leading to a fragment at m/z = 159.0637.

Caption: Key structural features of 4-Boc-3-morpholinecarbaldehyde and their expected spectral signatures.

Role in Drug Discovery and Development

The morpholine moiety is a common feature in many approved drugs and clinical candidates. Its presence can improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. The Boc-protecting group on the nitrogen atom of 4-Boc-3-morpholinecarbaldehyde allows for the selective modification of other parts of the molecule. The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations, to build more complex molecular architectures.

Therefore, 4-Boc-3-morpholinecarbaldehyde serves as a crucial building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.[3] Its utility lies in providing a pre-functionalized and protected morpholine core that can be readily incorporated into larger molecules during a drug discovery program.

References

Chirality of tert-butyl 3-formylmorpholine-4-carboxylate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in medicinal chemistry. This document details the stereochemical nature of the molecule, methods for the synthesis of its racemic and enantiomerically pure forms, and strategies for chiral resolution. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support researchers in the synthesis, purification, and application of this versatile compound.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C3 position of the morpholine ring, rendering it a chiral molecule. Consequently, it exists as a pair of enantiomers: (R)-tert-butyl 3-formylmorpholine-4-carboxylate and (S)-tert-butyl 3-formylmorpholine-4-carboxylate. The distinct spatial arrangement of the formyl group in these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. This stereospecificity is of paramount importance in drug development, where the desired therapeutic activity may be associated with one enantiomer, while the other may be inactive or exhibit undesirable side effects.

The racemic mixture, containing equal amounts of the (R) and (S) enantiomers, is identified by the CAS number 833474-06-9. The individual enantiomers are also commercially available, with the (S)-enantiomer having the CAS number 218594-01-5. The availability of both the racemate and the pure enantiomers provides flexibility for various research and development applications.

Synthesis of Enantiomerically Pure this compound

The most direct route to obtaining the enantiomerically pure forms of this compound is through the oxidation of the corresponding chiral alcohols, (R)- or (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. These precursors are readily available commercially. The Swern oxidation is a highly effective and mild method for this transformation, preventing over-oxidation to the carboxylic acid and preserving the stereochemical integrity of the chiral center.[1]

Key Experiment: Swern Oxidation of (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate

This protocol describes the synthesis of (R)-tert-butyl 3-formylmorpholine-4-carboxylate. The same procedure can be followed using the (S)-alcohol to obtain the (S)-aldehyde.

Experimental Protocol:

-

Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.

-

Addition of the Alcohol: Dissolve (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.

-

Addition of Base and Quenching: Add triethylamine (TEA, 5.0 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. After the addition is complete, stir the mixture for 30 minutes at -78 °C, then allow it to warm to room temperature.

-

Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (R)-tert-butyl 3-formylmorpholine-4-carboxylate.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | (R)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | Commercially Available |

| Oxidation Method | Swern Oxidation | [1] |

| Typical Yield | ~80% | [2] |

| Purity (by HPLC) | >95% | Assumed based on standard purification methods |

| Enantiomeric Excess | >99% | Assuming enantiomerically pure starting material |

Synthesis of Racemic this compound

The racemic aldehyde can be prepared by following the same Swern oxidation protocol described in section 2.1, but starting with racemic tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. This racemic alcohol precursor can be synthesized from commercially available starting materials.

Chiral Resolution of Racemic this compound

For applications where the racemic mixture is synthesized, subsequent separation of the enantiomers is necessary to study their individual properties. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers.

General Methodology for Chiral HPLC Method Development

-

Column Screening: A variety of commercially available CSPs should be screened. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often a good starting point for the separation of N-Boc protected compounds.

-

Mobile Phase Selection: The separation can be attempted in different modes:

-

Normal Phase: Typically using mixtures of alkanes (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

-

Reversed Phase: Using mixtures of water or aqueous buffers and an organic modifier (e.g., acetonitrile or methanol).

-

Polar Organic Mode: Using a polar organic solvent like acetonitrile or methanol, often with additives.

-

-

Optimization: Once initial separation is observed, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time. The addition of small amounts of additives (e.g., trifluoroacetic acid for acidic compounds or diethylamine for basic compounds) can also significantly impact the separation.

Visualizations

Caption: Relationship between racemic and enantiomeric forms.

Caption: Swern oxidation workflow for chiral aldehyde synthesis.

References

Technical Guide: Spectroscopic and Synthetic Overview of N-Boc-3-morpholinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for N-Boc-3-morpholinecarbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data for this specific compound, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust predictive characterization.

Core Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for N-Boc-3-morpholinecarbaldehyde. These values are predicted based on the analysis of similar N-Boc protected heterocyclic aldehydes and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 9.7 | s | - |

| Morpholine H-3 | 4.1 - 4.3 | m | - |

| Morpholine H-2eq, H-6eq | 3.8 - 4.0 | m | - |

| Morpholine H-5eq | 3.6 - 3.8 | m | - |

| Morpholine H-2ax, H-6ax | 3.2 - 3.4 | m | - |

| Morpholine H-5ax | 2.9 - 3.1 | m | - |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | - |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 199 - 202 |

| Boc (C=O) | 154 - 156 |

| Boc (-C(CH₃)₃) | 80 - 82 |

| Morpholine C-3 | 60 - 63 |

| Morpholine C-2, C-6 | 66 - 69 |

| Morpholine C-5 | 44 - 47 |

| Boc (-C(CH₃)₃) | 28 - 29 |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C=O stretch (Boc carbamate) | 1680 - 1700 | Strong |

| C-N stretch | 1160 - 1200 | Strong |

| C-O-C stretch (ether) | 1100 - 1130 | Strong |

Sample Preparation: Thin Film

Table 4: Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ |

| Calculated m/z | 216.1230 | 238.1049 |

Ionization Mode: Electrospray (ESI+)

Experimental Protocols

A common and effective method for the synthesis of N-Boc-3-morpholinecarbaldehyde is the oxidation of its corresponding primary alcohol, N-Boc-3-(hydroxymethyl)morpholine. A variety of mild oxidizing agents can be employed for this transformation. Below is a representative experimental protocol using Dess-Martin periodinane (DMP), known for its high efficiency and mild reaction conditions.

Synthesis of N-Boc-3-morpholinecarbaldehyde via Dess-Martin Oxidation

-

Preparation of Reactant Solution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-(hydroxymethyl)morpholine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidizing Agent: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise over 10-15 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Extraction: Separate the organic layer and extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc-3-morpholinecarbaldehyde.

Spectroscopic Characterization Protocol

-

NMR Spectroscopy: Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

IR Spectroscopy: Obtain an infrared spectrum of the purified product as a thin film on a salt plate (e.g., NaCl or KBr) using an FT-IR spectrometer.

-

Mass Spectrometry: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) and analyze by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Synthetic and characterization workflow for N-Boc-3-morpholinecarbaldehyde.

Technical Guide: Tert-butyl 3-formylmorpholine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in medicinal chemistry. This document covers its physicochemical properties, a representative synthetic protocol, and its applications in drug discovery.

Core Physicochemical Properties

This compound is a chiral heterocyclic compound utilized as an intermediate in the synthesis of more complex molecules. The presence of a Boc-protected amine and a reactive aldehyde group makes it a versatile scaffold for elaboration in drug development programs.

| Property | Value | Citations |

| Molecular Weight | 215.25 g/mol | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2][3] |

| CAS Number | 833474-06-9 | [1] |

| Appearance | Solid | [2] |

| Synonyms | N-Boc-3-morpholinecarbaldehyde, 4-Boc-3-morpholinecarbaldehyde, (S)-tert-Butyl 3-formylmorpholine-4-carboxylate | [1][2] |

Synthetic Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a suitable precursor, such as 3-morpholinecarboxylic acid. A general, representative protocol involves the protection of the morpholine nitrogen, followed by the reduction of the carboxylic acid to the corresponding aldehyde.

Step 1: Boc Protection of 3-Morpholinecarboxylic acid

The synthesis begins with the protection of the secondary amine of the morpholine ring with a tert-butyloxycarbonyl (Boc) group.

-

Procedure: 3-Morpholinecarboxylic acid is dissolved in a suitable solvent, such as a mixture of dioxane and water. Di-tert-butyl dicarbonate (Boc₂O) is added in the presence of a base like sodium hydroxide. The reaction mixture is stirred at room temperature until the starting material is consumed. After an aqueous workup and extraction with an organic solvent, the solvent is removed under reduced pressure to yield N-Boc-3-morpholinecarboxylic acid.

Step 2: Conversion to a Weinreb Amide

To facilitate the controlled reduction to the aldehyde, the Boc-protected carboxylic acid is converted to a Weinreb amide (N-methoxy-N-methylamide).

-

Procedure: N-Boc-3-morpholinecarboxylic acid is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM). A coupling agent, such as HATU or EDC, is added along with a non-nucleophilic base like diisopropylethylamine (DIPEA). N,O-Dimethylhydroxylamine hydrochloride is then added, and the reaction is stirred at room temperature. Upon completion, the reaction is worked up to isolate the Weinreb amide.

Step 3: Reduction to the Aldehyde

The final step is the reduction of the Weinreb amide to the target aldehyde using a suitable reducing agent.

-

Procedure: The N-Boc-3-(methoxy(methyl)carbamoyl)morpholine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A solution of a reducing agent, typically diisobutylaluminium hydride (DIBAL-H), is added dropwise. The reaction is carefully monitored for the disappearance of the starting material. The reaction is then quenched, for example, with a Rochelle's salt solution, and the product is extracted. The organic layers are combined, dried, and concentrated to give this compound.

Synthetic Workflow Diagram

Caption: Representative synthetic pathway for this compound.

Applications in Drug Discovery

This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral building block in the synthesis of drug candidates. The morpholine scaffold is a common motif in medicinal chemistry, often imparting favorable properties such as improved solubility and metabolic stability.

The aldehyde functional group provides a reactive handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce substituted amine functionalities.

-

Wittig reactions: To form carbon-carbon double bonds.

-

Aldol reactions: To create more complex carbon skeletons.

The Boc-protecting group offers a stable yet readily cleavable means of protecting the morpholine nitrogen, allowing for selective reactions at other positions in the molecule. This strategic protection is essential in multi-step syntheses of complex pharmaceutical targets. Derivatives of this compound are investigated in various therapeutic areas due to the versatility of the morpholine core.

References

solubility of N-Boc-3-morpholinecarbaldehyde in organic solvents

An In-depth Technical Guide on the Solubility of N-Boc-3-morpholinecarbaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-3-morpholinecarbaldehyde is a valuable bifunctional molecule in organic synthesis, incorporating a reactive aldehyde group and a Boc-protected morpholine scaffold. Understanding its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. The solubility of a compound dictates the choice of solvent for a chemical reaction to ensure homogeneity, influences the selection of chromatographic conditions for purification, and is a critical parameter in the development of drug delivery systems. This technical guide provides a comprehensive overview of the expected solubility profile of N-Boc-3-morpholinecarbaldehyde, a detailed experimental protocol for its quantitative determination, and a logical workflow for solubility assessment.

Predicted Solubility Profile

While specific quantitative solubility data for N-Boc-3-morpholinecarbaldehyde is not extensively available in published literature, a qualitative solubility profile can be predicted based on its molecular structure and the known solubility of structurally related compounds. The molecule possesses a polar morpholine ring and a formyl group, which can participate in hydrogen bonding, as well as a nonpolar tert-butoxycarbonyl (Boc) protecting group. This combination suggests solubility in a range of organic solvents. The principle of "like dissolves like" is a useful guide; solvents with polarities that can effectively solvate both the polar and nonpolar regions of the molecule will be the most effective.

For instance, a related compound, (S)-N-Boc-morpholine-3-carboxylic acid, is described as being easily soluble in organic solvents like methanol, chloroform, and dichloromethane. Generally, Boc-protected compounds tend to exhibit good solubility in a variety of organic solvents. Based on these principles, the following table summarizes the predicted qualitative solubility of N-Boc-3-morpholinecarbaldehyde at ambient temperature (approximately 20-25°C).

Table 1: Predicted Qualitative Solubility of N-Boc-3-morpholinecarbaldehyde in Common Organic Solvents

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | The high polarity of DMSO can effectively solvate the polar regions of the molecule. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (ACN) | Soluble | Acetonitrile's polarity is suitable for dissolving moderately polar compounds. | |

| Acetone | Soluble | As a polar aprotic solvent, acetone is expected to be a good solvent for this compound. | |

| Polar Protic | Methanol (MeOH) | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the morpholine oxygen and nitrogen, and the aldehyde oxygen. |

| Ethanol (EtOH) | Soluble | Similar to methanol, ethanol should effectively solvate the molecule. | |

| Chlorinated | Dichloromethane (DCM) | Highly Soluble | DCM is a versatile solvent for a wide range of organic molecules and is expected to readily dissolve N-Boc-3-morpholinecarbaldehyde. |

| Chloroform (CHCl₃) | Highly Soluble | Similar in properties to DCM, chloroform is also predicted to be an excellent solvent. | |

| Ethers | Tetrahydrofuran (THF) | Soluble | THF's ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving this compound. |

| Diethyl Ether (Et₂O) | Moderately Soluble | Being less polar than THF, diethyl ether is expected to have a lower, but still significant, solubilizing capacity. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic, nonpolar nature of toluene makes it a less effective solvent for the polar functional groups of the molecule. |

| Hexanes/Heptane | Insoluble | These nonpolar aliphatic hydrocarbons are unlikely to effectively solvate the polar regions of N-Boc-3-morpholinecarbaldehyde. | |

| Aqueous | Water | Insoluble | The presence of the large, nonpolar Boc group is expected to render the molecule insoluble in water. |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a standard and reliable protocol for the experimental determination of the solubility of a solid organic compound, such as N-Boc-3-morpholinecarbaldehyde, in an organic solvent. This method involves creating a saturated solution, separating the dissolved solute, and determining its mass.

Materials and Equipment:

-

N-Boc-3-morpholinecarbaldehyde

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Boc-3-morpholinecarbaldehyde to a vial containing a known volume (e.g., 2.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation. This ensures that the maximum amount of solute has dissolved and the solution has reached equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, let the vial stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish with the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, a gentle stream of nitrogen gas can be used to evaporate the solvent.

-

Continue the evaporation process until all the solvent has been removed and only the solid residue of the dissolved N-Boc-3-morpholinecarbaldehyde remains.

-

-

Gravimetric Analysis:

-

Place the evaporation dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the filtered solution.

Solubility (mg/mL) = (Mass of dish with solute - Mass of empty dish) in mg / Volume of filtered solution in mL

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination and application of solubility data for a chemical compound in a research setting.

Caption: Workflow for solubility determination and its application.

Nomenclature and Synonyms of a Versatile Morpholine Derivative

A comprehensive guide to the nomenclature and synonyms of tert-butyl 3-formylmorpholine-4-carboxylate, a key building block in modern medicinal chemistry. This document provides a detailed list of alternative names and registry numbers to aid researchers and scientists in drug discovery and development.

This compound is a heterocyclic compound frequently utilized in the synthesis of complex molecules with potential therapeutic applications. Due to the presence of a chiral center at the 3-position of the morpholine ring and the common use of the tert-butoxycarbonyl (Boc) protecting group, this compound is referred to by a variety of systematic, semi-systematic, and trivial names. The accurate identification of this compound is crucial for procurement, regulatory submissions, and scientific literature review.

Chemical Structure and CAS Numbers

The chemical structure consists of a morpholine ring substituted with a formyl group at the 3-position and a tert-butoxycarbonyl group on the nitrogen atom at the 4-position. The presence of a stereocenter at the 3-position gives rise to two enantiomers, (R) and (S), as well as the racemic mixture.

-

Racemic Mixture (or when stereochemistry is not specified):

-

(S)-Enantiomer:

Tabulated Synonyms

For clarity and ease of reference, the synonyms for this compound are categorized based on their structural and naming conventions.

| Category | Synonym |

| Systematic IUPAC Name | 4-Morpholinecarboxylicacid, 3-formyl-, 1,1-dimethylethyl ester[2] |

| Semi-Systematic Names | 3-Formyl-morpholine-4-carboxylic acid tert-butyl ester[2] |

| (S)-3-Formyl-morpholine-4-carboxylic acid tert-butyl ester[4] | |

| (2S)-2-(Formyl)morpholine-4-carboxylic Acid tert-Butyl Ester[5] | |

| Common Abbreviations | N-Boc-3-morpholinecarbaldehyde[1][2] |

| 4-Boc-3-morpholinecarbaldehyde[1][2] | |

| 4-N-Boc-morpholine-3-carbaldehyde[1] | |

| Stereoisomer-Specific Names | (S)-tert-Butyl 3-formylmorpholine-4-carboxylate[1][2][3] |

| (R)-N-Boc-3-morpholinecarbaldehyde[1] | |

| (S)-N-Boc-3-morpholinecarbaldehyde[1] | |

| tert-Butyl (3R)-3-formylmorpholine-4-carboxylate[1] | |

| tert-Butyl (3S)-3-formylmorpholine-4-carboxylate[1] |

This guide provides a comprehensive, though not exhaustive, list of synonyms for this compound. Researchers are encouraged to use the Chemical Abstracts Service (CAS) numbers for unambiguous identification of this compound in databases and publications.

References

Commercial Availability and Technical Guide for (R)-N-Boc-3-morpholinecarbaldehyde

For researchers and professionals in drug development, (R)-N-Boc-3-morpholinecarbaldehyde serves as a valuable chiral building block. Its morpholine core is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a plausible synthetic approach, and its relevance in drug discovery.

Commercial Availability

Direct commercial availability of the enantiomerically pure (R)-N-Boc-3-morpholinecarbaldehyde is limited. While the racemic mixture and the (S)-enantiomer are available from several suppliers, the (R)-enantiomer is typically offered via custom synthesis.

Major chemical suppliers for the racemic and (S)- form include:

-

AChemBlock: Offers N-Boc-3-morpholinecarbaldehyde with 97% purity.[2]

-

BOC Sciences: Provides (S)-N-Boc-3-morpholinecarbaldehyde with a purity of 95%.[3]

Researchers requiring the (R)-enantiomer should inquire with these or other specialized custom synthesis providers.

Physicochemical Data

The following table summarizes the available physicochemical data for N-Boc-3-morpholinecarbaldehyde. The properties of the (R)-enantiomer are expected to be identical to the (S)-enantiomer, with the exception of the sign of its specific rotation.

| Property | Value | Source |

| IUPAC Name | tert-butyl (3R)-3-formylmorpholine-4-carboxylate | Inferred |

| Synonyms | (R)-4-(tert-butoxycarbonyl)morpholine-3-carbaldehyde | Inferred |

| CAS Number | 833474-06-9 (racemic)[2], 218594-01-5 ((S)-enantiomer)[3] | [2][3] |

| Molecular Formula | C10H17NO4[2] | [2] |

| Molecular Weight | 215.25 g/mol [2] | [2] |

| Purity | Typically ≥95% | [2][3] |

| Appearance | Inquire with supplier | |

| SMILES | CC(C)(C)OC(=O)N1CC--INVALID-LINK--OC1 | Inferred |

Synthetic Approach

A robust and stereocontrolled synthesis of (R)-N-Boc-3-morpholinecarbaldehyde can be envisioned through a two-step process: the enantioselective synthesis of the corresponding primary alcohol, (R)-N-Boc-3-morpholinemethanol, followed by a mild oxidation to the aldehyde.

References

Methodological & Application

Application Notes and Protocols: Swern Oxidation of N-Boc-3-hydroxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Swern oxidation is a highly reliable and widely utilized method in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[2][3] A hindered organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[1]

A key advantage of the Swern oxidation is its exceptionally mild reaction conditions, typically conducted at -78 °C, which allows for excellent functional group tolerance and minimizes side reactions like over-oxidation of aldehydes to carboxylic acids.[2][4] This makes it particularly suitable for complex molecules and sensitive substrates, such as the N-Boc protected amino alcohol, N-Boc-3-hydroxymethylmorpholine. The resulting product, N-Boc-3-formylmorpholine, is a valuable chiral building block in medicinal chemistry and drug development.

This document provides a detailed protocol for the Swern oxidation of N-Boc-3-hydroxymethylmorpholine, along with quantitative data and a visual representation of the experimental workflow.

Reaction Scheme & Mechanism

The oxidation of N-Boc-3-hydroxymethylmorpholine to N-Boc-3-formylmorpholine proceeds as follows:

Reaction: N-Boc-3-hydroxymethylmorpholine + (COCl)₂, DMSO, Et₃N → N-Boc-3-formylmorpholine + (CH₃)₂S + CO₂ + CO + Et₃N·HCl

The mechanism involves the initial activation of DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][5] The alcohol then attacks this species to form a key alkoxysulfonium salt. In the final step, the addition of a hindered base promotes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][4]

Quantitative Data Summary

The following table summarizes the typical reagent stoichiometry and reaction parameters for a standard Swern oxidation. Yields are generally high, though they can vary based on the scale and purity of the starting material.

| Component | Molar Equivalents | Typical Concentration | Purpose | Notes |

| N-Boc-3-hydroxymethylmorpholine | 1.0 | 0.1 - 0.5 M in CH₂Cl₂ | Substrate | Must be anhydrous. |

| Oxalyl Chloride | 1.2 - 1.5 | 2.0 M in CH₂Cl₂ | DMSO Activator | Highly corrosive and moisture-sensitive. Added first. |

| Dimethyl Sulfoxide (DMSO) | 2.4 - 3.0 | --- | Oxidant | Must be anhydrous. Added to the oxalyl chloride solution. |

| Triethylamine (TEA) or DIPEA | 5.0 - 7.0 | --- | Base | Promotes elimination. Added last. Using DIPEA can reduce epimerization at the α-carbon.[6] |

| Dichloromethane (CH₂Cl₂) | --- | --- | Solvent | Must be anhydrous. The most common solvent for this reaction.[5] |

| Parameter | Condition | Notes |

| Temperature | -78 °C | Maintained using a dry ice/acetone bath. Crucial to prevent decomposition of the active oxidant.[7] |

| Reaction Time | 1 - 2 hours | Total time from initial reagent addition to quench. |

| Expected Yield | 85 - 95% | Based on analogous procedures and the general efficiency of the reaction.[8][9] |

Detailed Experimental Protocol

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Nitrogen or Argon inlet

-

Addition funnel or syringes

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

N-Boc-3-hydroxymethylmorpholine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Oxalyl chloride

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add oxalyl chloride (1.2 equiv) dropwise to the stirred solvent.

-

-

Activation of DMSO:

-

In a separate dry flask, dissolve anhydrous DMSO (2.5 equiv) in a small amount of anhydrous dichloromethane.

-

Add the DMSO solution dropwise to the cooled oxalyl chloride solution via syringe or addition funnel over 10-15 minutes. Vigorous gas evolution (CO₂ and CO) will be observed.[1]

-

Stir the resulting white suspension at -78 °C for an additional 15-20 minutes.

-

-

Addition of Alcohol:

-

Dissolve N-Boc-3-hydroxymethylmorpholine (1.0 equiv) in anhydrous dichloromethane.

-

Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Formation of Aldehyde:

-

Add triethylamine (5.0 equiv) dropwise to the reaction mixture over 10 minutes. The mixture will become thick.

-

After the addition is complete, stir the reaction at -78 °C for another 15 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over approximately 45-60 minutes.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude aldehyde is often pure enough for subsequent steps but can be further purified by flash column chromatography on silica gel if necessary.[5]

-

Safety Precautions:

-

The Swern oxidation must be performed in a well-ventilated fume hood due to the evolution of toxic carbon monoxide gas and the formation of foul-smelling dimethyl sulfide.[1][7]

-

Oxalyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.

-

The reaction is highly exothermic during the addition of DMSO and should be controlled by slow, dropwise addition at -78 °C.

-

Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution, which oxidizes the residual dimethyl sulfide.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the experimental protocol.

Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.

Logical Relationship of Reagents

The diagram below outlines the role and interaction of each key reagent in the Swern oxidation process.

Caption: The roles and interactions of reagents in the Swern oxidation mechanism.

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Application Notes and Protocols: Reductive Amination of tert-Butyl 3-Formylmorpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reductive amination of tert-butyl 3-formylmorpholine-4-carboxylate. This reaction is a cornerstone in medicinal chemistry for the synthesis of a diverse range of substituted morpholine derivatives. The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents. The protocols described herein focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, suitable for a one-pot reaction with a broad scope of primary and secondary amines.

Introduction

Reductive amination is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds. The reaction proceeds via the initial formation of an iminium ion from the condensation of an aldehyde or ketone with a primary or secondary amine, which is then reduced in situ to the corresponding amine. The use of this compound as the aldehyde component allows for the introduction of a substituted aminomethyl group at the 3-position of the morpholine ring, a key structural motif in many biologically active compounds. The Boc-protecting group offers stability during the reaction and can be readily removed under acidic conditions for further synthetic manipulations.

Applications in Drug Discovery

The products of the reductive amination of this compound, namely tert-butyl 3-((substituted-amino)methyl)morpholine-4-carboxylates, are valuable intermediates in the synthesis of novel therapeutic agents. The morpholine ring is known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.

Substituted morpholine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anticancer Activity: The morpholine scaffold is present in several anticancer drugs. Derivatives have been investigated as inhibitors of various protein kinases, including the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[1][][3][4][5]

-

Central Nervous System (CNS) Activity: Morpholine-containing compounds have been developed as antidepressants and anxiolytics.

-

Appetite Suppressants: Certain substituted morpholines have shown efficacy as appetite suppressants.

The versatility of the reductive amination allows for the generation of large libraries of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Signaling Pathway: mTOR Inhibition

A significant target for anticancer drug development is the mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][][3][4] The mTOR protein is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, survival, and metabolism.[][4] Small molecule inhibitors targeting this pathway are of great interest, and substituted morpholines have shown promise in this area. The diagram below illustrates a simplified overview of the mTOR signaling pathway and the points of intervention for inhibitors.

Caption: Simplified mTOR signaling pathway and potential inhibition by morpholine-based compounds.

Experimental Workflow

The general workflow for the reductive amination of this compound is a straightforward one-pot procedure. The key steps are outlined in the diagram below.

Caption: General experimental workflow for one-pot reductive amination.

Experimental Protocols

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific amine substrates.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

-

Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

-

Acetic acid (optional, catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCE or THF is added the respective primary or secondary amine (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added.

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butyl 3-((substituted-amino)methyl)morpholine-4-carboxylate.

Data Presentation

The following table summarizes representative examples of reductive amination reactions with various amines. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions.

| Aldehyde | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |

| This compound | Benzylamine | STAB | DCE | 4 | ~85-95 |

| This compound | Morpholine | STAB | THF | 12 | ~80-90 |

| This compound | Aniline | STAB (with AcOH) | DCE | 24 | ~60-75 |

| This compound | N-Methylpiperazine | STAB | THF | 6 | ~90-98 |

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid contact with water.

-

1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reductive amination of this compound is a robust and versatile method for the synthesis of a wide range of substituted morpholine derivatives. The mild reaction conditions and the commercial availability of a vast array of primary and secondary amines make this a powerful tool for medicinal chemists and drug development professionals in the exploration of novel chemical space for therapeutic applications.

References

- 1. The mTOR Signaling Pathway and mTOR Inhibitors in Cancer: Next-generation Inhibitors and Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]